1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone
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Overview
Description
1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O It is a derivative of acetophenone, characterized by the presence of a trifluoromethyl group and a methyl group on the phenyl ring
Preparation Methods
The synthesis of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone typically involves several steps:
Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)acetophenone: This compound has two trifluoromethyl groups, which can significantly alter its chemical and physical properties.
1-(3-Hydroxy-5-trifluoromethyl-phenyl)ethanone: The presence of a hydroxy group introduces additional reactivity and potential for hydrogen bonding.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[3-methyl-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-8(7(2)14)5-9(4-6)10(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFLKHKZFMKNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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